Deacetylation of the N,N‑Dimethylvancosamine Sugar: Structural Distinction from Saptomycin D and E
Deacetylsaptomycin D is the direct chemical deacetylated product of saptomycin D, generated by mild alkaline hydrolysis. This process removes the acetyl group from the C‑3″ position of the N,N‑dimethylvancosamine sugar while leaving the aglycone core intact [1]. In contrast, the parent compounds saptomycin D and E retain the O‑acetyl group at this position [1]. This modification alters the molecule's hydrogen‑bonding capacity and lipophilicity, providing a structurally defined tool to interrogate the role of sugar acylation in the biological activity of pluramycin‑class compounds.
| Evidence Dimension | Presence of O‑acetyl group at C‑3″ of N,N‑dimethylvancosamine |
|---|---|
| Target Compound Data | Deacetylated (absent) |
| Comparator Or Baseline | Saptomycin D and E (acetylated, present) |
| Quantified Difference | Qualitative structural difference: presence vs. absence of acetyl group |
| Conditions | Mild alkaline hydrolysis (0.1 N NaOH, room temperature) followed by HPLC purification [1] |
Why This Matters
Enables unambiguous attribution of differential activity to the sugar acylation state in SAR studies.
- [1] Abe N, Enoki N, Nakakita Y, Uchida H, Nakamura T, Munekata M. Deacetylation effect of N,N-dimethylvancosamine in saptomycins D and E. J Antibiot (Tokyo). 1993 Apr;46(4):692-7. doi: 10.7164/antibiotics.46.692. PMID: 8501016. View Source
